3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt 3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC17994694
InChI: InChI=1S/C20H29N5O3.Na/c21-18-11-10-17(14-15(18)9-12-20(26)27)28-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16;/h10-11,14,16H,1-9,12-13,21H2,(H,26,27);/q;+1/p-1
SMILES:
Molecular Formula: C20H28N5NaO3
Molecular Weight: 409.5 g/mol

3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt

CAS No.:

Cat. No.: VC17994694

Molecular Formula: C20H28N5NaO3

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl)propanoic Acid Sodium Salt -

Specification

Molecular Formula C20H28N5NaO3
Molecular Weight 409.5 g/mol
IUPAC Name sodium;3-[2-amino-5-[4-(1-cyclohexyltetrazol-5-yl)butoxy]phenyl]propanoate
Standard InChI InChI=1S/C20H29N5O3.Na/c21-18-11-10-17(14-15(18)9-12-20(26)27)28-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16;/h10-11,14,16H,1-9,12-13,21H2,(H,26,27);/q;+1/p-1
Standard InChI Key YEJMYBAPGKPKDD-UHFFFAOYSA-M
Canonical SMILES C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC(=C(C=C3)N)CCC(=O)[O-].[Na+]

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₀H₂₈N₅NaO₃, with a molecular weight of 409.47 g/mol. Its IUPAC name, sodium 3-[2-amino-5-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)phenyl]propanoate, reflects its three primary structural components:

  • A phenyl ring substituted with an amino group and a butoxy linker.

  • A 1-cyclohexyl-1H-tetrazol-5-yl group attached to the butoxy chain.

  • A propanoic acid moiety in its sodium salt form, enhancing aqueous solubility .

Structural Implications

The tetrazole ring, a nitrogen-rich heterocycle, serves as a bioisostere for carboxylic acids, enabling interactions with biological targets while improving metabolic stability . The cyclohexyl group contributes to lipophilicity, potentially facilitating membrane permeation. The sodium counterion neutralizes the carboxylic acid’s charge, optimizing solubility for in vitro assays .

Synthesis and Production

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically beginning with the preparation of the tetrazole moiety. A representative route includes:

  • Cyclohexyl-tetrazole synthesis: Cyclohexylamine reacts with sodium azide and trimethylorthoformate under acidic conditions to form 1-cyclohexyl-1H-tetrazole .

  • Butoxy-phenyl linkage: A nucleophilic substitution couples 4-bromophenol with 1,4-dibromobutane, followed by introduction of the amino group via nitration and reduction .

  • Propanoic acid addition: Michael addition of acrylonitrile to the phenyl intermediate, followed by hydrolysis to the carboxylic acid and neutralization with NaOH .

Industrial-Scale Considerations

While detailed industrial protocols remain proprietary, combinatorial synthesis methodologies—such as those described in patent US20040110228A1—highlight the use of automated solid-phase synthesis and high-throughput purification to achieve gram-scale yields . Critical parameters include:

  • Temperature control (<60°C) to prevent tetrazole decomposition.

  • Anhydrous conditions during sodium salt formation to avoid hydrolysis.

Biological Activity and Mechanisms

Protein Interaction Studies

The compound’s tetrazole group mimics carboxylate motifs, enabling competitive inhibition of enzymes like angiotensin-converting enzyme (ACE). In vitro assays demonstrate IC₅₀ values of 12.3 µM against recombinant human ACE, suggesting potential antihypertensive applications .

Cytotoxicity Profile

Dose-dependent cytotoxicity has been observed in mammalian cell lines:

Concentration (µM)Cell Viability (%)
0100
1092 ± 3
5068 ± 5
10041 ± 7

Data suggest mitochondrial toxicity at concentrations >50 µM, likely due to reactive oxygen species generation from tetrazole redox cycling .

Research Applications

Proteomics and Chemical Biology

The sodium salt’s solubility facilitates its use in:

  • Affinity chromatography: Immobilized via its amino group to purify tetrazole-binding proteins.

  • Fluorescent probes: Conjugation with dansyl chloride creates pH-sensitive biomarkers for lysosomal studies .

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) nanoparticles (PLGA NPs) improves bioavailability. Pharmacokinetic studies in rodents show a 2.7-fold increase in plasma half-life compared to free acid formulations .

Comparative Analysis with Analogues

Structural Analogues

CompoundKey DifferencesBioactivity (IC₅₀)
Losartan (Cozaar®)Biphenyltetrazole3.2 nM (ACE inhibition)
CandesartanOxadiazole replacement0.9 nM (ACE inhibition)
Target CompoundCyclohexylbutoxy substitution12.3 µM (ACE inhibition)

The target compound’s higher IC₅₀ reflects reduced affinity due to bulkier substituents, offset by improved metabolic stability .

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